Biochemical Potency of Eg5-I vs. STLC: Enhanced Inhibition of Eg5 ATPase Activity
Eg5-I demonstrates enhanced inhibitory potency against the Eg5 motor domain compared to its direct structural analog, S-trityl-L-cysteine (STLC). In a cell-free enzymatic assay, Eg5-I inhibited Eg5 activity with an IC50 of 127 nM [1]. This represents a significant improvement over STLC, which inhibits basal Eg5 ATPase activity with an IC50 of 1,000 nM (1 µM) under comparable assay conditions . The data shows a 7.87-fold increase in biochemical potency for Eg5-I over STLC.
| Evidence Dimension | In vitro inhibition of Eg5 ATPase activity (Basal state) |
|---|---|
| Target Compound Data | IC50 = 127 nM |
| Comparator Or Baseline | S-trityl-L-cysteine (STLC): IC50 = 1,000 nM (1 µM) |
| Quantified Difference | 7.87-fold more potent |
| Conditions | Cell-free enzymatic assay on isolated Eg5 motor domain. |
Why This Matters
Higher biochemical potency enables use at lower concentrations in enzymatic assays, reducing the likelihood of off-target interactions with other kinesins or ATPases.
- [1] Bertin Bioreagent. Eg5-I (CAT N°: 16668) Product Page. View Source
